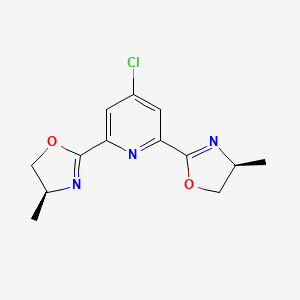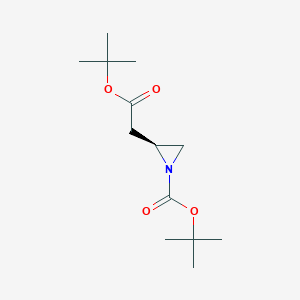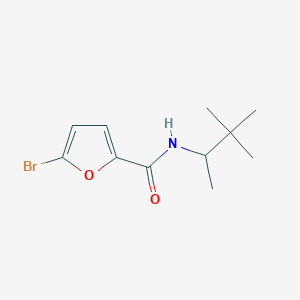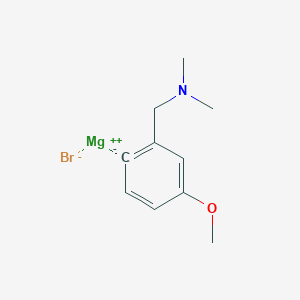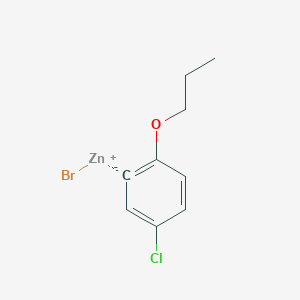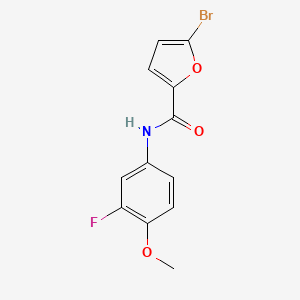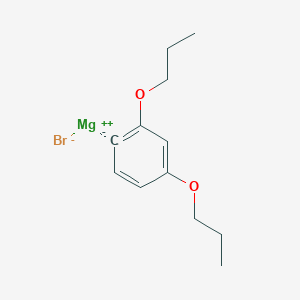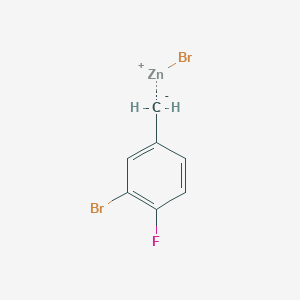
3-Bromo-4-fluorobenzylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5Br2FZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluorobenzylzinc bromide can be synthesized through the reaction of 3-bromo-4-fluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Bromo-4-fluorobenzyl bromide+Zn→3-Bromo-4-fluorobenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically packaged in glass bottles with screw caps and septa to maintain its stability during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like THF or toluene, temperatures ranging from room temperature to reflux
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
3-Bromo-4-fluorobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-fluorobenzylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-fluorophenylzinc bromide
- 4-Bromo-3-fluorobenzylzinc bromide
- 3-Chloro-4-fluorobenzylzinc bromide
Uniqueness
3-Bromo-4-fluorobenzylzinc bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing compounds with precise structural and functional properties .
Propriétés
Formule moléculaire |
C7H5Br2FZn |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
2-bromo-1-fluoro-4-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H5BrF.BrH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
MFMIWCWKDFKZJD-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=C(C=C1)F)Br.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



